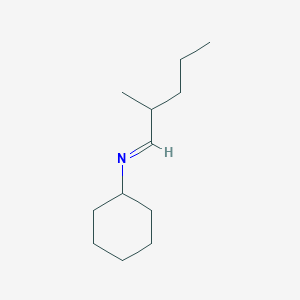

(1E)-N-Cyclohexyl-2-methylpentan-1-imine

Description

Structure

3D Structure

Properties

CAS No. |

114649-21-7 |

|---|---|

Molecular Formula |

C12H23N |

Molecular Weight |

181.32 g/mol |

IUPAC Name |

N-cyclohexyl-2-methylpentan-1-imine |

InChI |

InChI=1S/C12H23N/c1-3-7-11(2)10-13-12-8-5-4-6-9-12/h10-12H,3-9H2,1-2H3 |

InChI Key |

CMYNJSCNISRWAR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C=NC1CCCCC1 |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 1e N Cyclohexyl 2 Methylpentan 1 Imine

Nucleophilic Additions to the Carbon-Nitrogen Double Bond of Imines

The electrophilic carbon of the imine moiety is susceptible to attack by a wide range of nucleophiles. These addition reactions are fundamental to the synthesis of various amine derivatives.

Organometallic reagents, particularly Grignard (R-MgX) and organolithium (R-Li) compounds, are potent carbon-based nucleophiles that readily add to the C=N double bond of imines. wikipedia.org This reaction provides a reliable and efficient route for the synthesis of α-branched secondary amines. nih.govresearchgate.net The addition of the organometallic reagent to (1E)-N-Cyclohexyl-2-methylpentan-1-imine results in the formation of a new carbon-carbon bond. The initial product is a magnesium or lithium salt of the corresponding amine, which upon aqueous workup, yields the final secondary amine product. chemistrysteps.commasterorganicchemistry.com

The general mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic imine carbon. This process generates a tetrahedral intermediate, which is a stable metal amide salt. Subsequent protonation during workup furnishes the amine. masterorganicchemistry.com The choice of organometallic reagent allows for the introduction of a diverse range of alkyl, aryl, or vinyl groups. nih.govacs.org

Table 1: Examples of Organometallic Addition to this compound

| Organometallic Reagent | Reagent Formula | Product after Hydrolysis |

| Methylmagnesium Bromide | CH₃MgBr | N-Cyclohexyl-2-methyl-1-phenylpropan-1-amine |

| Phenyllithium | C₆H₅Li | 1-(Cyclohexylamino)-2-methyl-1-phenylpentane |

| Vinyllithium | CH₂=CHLi | N-Cyclohexyl-3-methylhept-1-en-2-amine |

| n-Butyllithium | C₄H₉Li | 5-(Cyclohexylamino)-6-methylnonane |

The reduction of the imine functional group is a cornerstone of amine synthesis, a process often termed reductive amination when the imine is formed in situ. masterorganicchemistry.commasterorganicchemistry.com Imines can be efficiently reduced to their corresponding secondary amines using various hydride-donating reagents. youtube.com For this compound, this reaction yields N-cyclohexyl-2-methylpentan-1-amine.

Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). amherst.edu Sodium borohydride is a milder and more selective reagent, often used in alcoholic solvents. researchgate.netresearchgate.net Lithium aluminum hydride is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), with a subsequent aqueous workup. The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic imine carbon, followed by protonation of the resulting nitrogen anion. libretexts.org

More specialized reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly useful for one-pot reductive amination reactions because they are less reactive towards carbonyl groups than iminium ions, allowing for selective reduction of the imine as it is formed. masterorganicchemistry.com

Table 2: Common Hydride Reagents for the Reduction of Imines

| Hydride Reagent | Formula | Typical Solvent | Reactivity Notes |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild reagent; can reduce aldehydes and ketones. ias.ac.in |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Very strong, non-selective reagent; reacts violently with protic solvents. |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Acetonitrile | Mild; effective at slightly acidic pH; reduces iminium ions faster than ketones. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloroethane, THF | Mild and non-toxic alternative to NaBH₃CN. |

Enamine formation typically occurs from the reaction of an aldehyde or ketone with a secondary amine (R₂NH). libretexts.orglibretexts.orgorganicchemistrytutor.com The reaction proceeds through a tetrahedral carbinolamine intermediate, which then dehydrates to form an iminium ion. chemistrysteps.com Since the nitrogen of the iminium ion formed from a secondary amine lacks a proton, deprotonation occurs at an adjacent carbon atom (the α-carbon) to yield the stable enamine product, which contains a C=C-N linkage. masterorganicchemistry.comlibretexts.org

While the title compound, this compound, is formed from a primary amine and does not itself rearrange to a stable enamine, the concept of an imine or iminium intermediate is central to enamine chemistry. In a reaction mixture containing an aldehyde (like 2-methylpentanal) and a secondary amine (like pyrrolidine), an iminium ion intermediate is formed, which then deprotonates to form the corresponding enamine. This process is mechanistically related to imine formation, diverging only at the final deprotonation step. organicchemistrytutor.com

Pericyclic and Cycloaddition Reactions Involving the Imine Moiety

The C=N double bond of imines can participate as a π-system in various pericyclic reactions, including cycloadditions. These reactions are powerful tools for the construction of nitrogen-containing heterocyclic rings.

The Staudinger cycloaddition is a classic example of a [2+2] cycloaddition involving an imine. It is the reaction between a ketene (B1206846) (R₂C=C=O) and an imine to form a β-lactam (a four-membered cyclic amide). nih.govacs.org The reaction is generally understood to proceed through a two-step mechanism involving a zwitterionic intermediate, which then undergoes conrotatory ring closure. nih.govacs.org The stereochemistry of the resulting β-lactam is influenced by the geometry of the imine and the substituents on both reactants. nih.gov For this compound, reaction with an unsymmetrical ketene could lead to diastereomeric β-lactam products.

Imines can also function as dienophiles in [4+2] cycloaddition reactions, also known as aza-Diels-Alder reactions. In this role, the C=N bond reacts with a conjugated diene to form a six-membered tetrahydropyridine (B1245486) ring. For the imine to be a reactive dienophile, it often requires activation by an electron-withdrawing group on the nitrogen atom or the use of a Lewis acid catalyst. Alternatively, imines with extended conjugation can act as the four-atom component (azadiene) reacting with a dienophile. rsc.org The stereochemical outcome of these reactions is governed by the principles of orbital symmetry, similar to the all-carbon Diels-Alder reaction. nih.gov

Table 3: Cycloaddition Reactions Involving Imines

| Reaction Type | Reactants | Product | Ring Size |

| [2+2] Staudinger Cycloaddition | Imine + Ketene | β-Lactam | 4-membered |

| [4+2] Aza-Diels-Alder (Imine as Dienophile) | Diene + Imine | Tetrahydropyridine | 6-membered |

| [4+2] Aza-Diels-Alder (Imine as Azadiene) | Azadiene (conjugated imine) + Alkene | Tetrahydropyridine | 6-membered |

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. The key electrophile in this reaction is an iminium ion, which can be pre-formed or generated in situ from an aldehyde and an amine. rsc.org

This compound can serve as a precursor to the required electrophile. Upon protonation with an acid catalyst, it forms the corresponding N-cyclohexyl-2-methylpentan-1-iminium ion. This electrophilic species can then react with a compound containing an acidic proton (an enolizable carbonyl compound, for example). The nucleophilic attack of the enol or enolate on the iminium carbon results in the formation of a new carbon-carbon bond and, after deprotonation, yields the Mannich base. This transformation is a powerful method for C-C bond formation and the introduction of an aminoalkyl group adjacent to a carbonyl. rsc.org

Hydrolytic Cleavage of Imines and Reversibility of Imine Formation

The formation of imines, including this compound, from a primary amine and an aldehyde or ketone is a reversible condensation reaction. masterorganicchemistry.comyoutube.com The reverse reaction, known as hydrolytic cleavage or simply hydrolysis, involves the treatment of the imine with water to regenerate the original carbonyl compound and the primary amine. masterorganicchemistry.comchemistrysteps.com The position of the equilibrium between the imine and its precursors is largely determined by the concentration of water in the reaction medium. youtube.com An excess of water favors the hydrolysis of the imine, driving the equilibrium towards the aldehyde/ketone and amine, whereas the removal of water as it forms will favor imine formation. youtube.com

The hydrolysis of imines can be catalyzed by either acid or, with more difficulty, base. masterorganicchemistry.comquora.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis mechanism is the microscopic reverse of the acid-catalyzed imine formation. chemistrysteps.commasterorganicchemistry.com The process is initiated by the protonation of the imine nitrogen, which forms a highly electrophilic iminium ion. chemistrysteps.com This increased electrophilicity facilitates the nucleophilic attack by a water molecule on the imine carbon. chemistrysteps.com A subsequent proton transfer from the oxygen to the nitrogen atom yields a carbinolamine intermediate. libretexts.orgopenstax.org Protonation of the carbinolamine's hydroxyl group converts it into a good leaving group (water). libretexts.org The final steps involve the elimination of the neutral amine and deprotonation of the resulting oxonium ion to yield the final ketone or aldehyde. chemistrysteps.commasterorganicchemistry.com The rate of hydrolysis is pH-dependent, with the maximum rate typically occurring at a weakly acidic pH of around 4 to 5. openstax.org

Base-Catalyzed Hydrolysis: While less common, imine hydrolysis can also proceed under basic conditions. quora.com The mechanism under concentrated strong base involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic imine carbon. news-medical.net This forms a tetrahedral intermediate. Subsequent protonation of the nitrogen atom, likely by water, facilitates the elimination of the amine, regenerating the carbonyl compound. news-medical.net This pathway is generally considered more difficult than the acid-catalyzed route. quora.com

The key steps and conditions for the hydrolysis of a generic N-alkyl imine, applicable to this compound, are summarized below.

| Condition | Catalyst | Key Mechanistic Steps | Products |

| Aqueous | Acid (e.g., H₃O⁺) | 1. Protonation of imine nitrogen to form an iminium ion.2. Nucleophilic attack by water on the imine carbon.3. Proton transfer to form a carbinolamine.4. Elimination of the amine.5. Deprotonation to yield the carbonyl compound. | 2-methylpentanal (B94375) and Cyclohexylamine (B46788) |

| Aqueous | Base (e.g., NaOH) | 1. Nucleophilic attack by hydroxide on the imine carbon.2. Formation of a tetrahedral intermediate.3. Protonation of the nitrogen.4. Elimination of the amine to yield the carbonyl compound. | 2-methylpentanal and Cyclohexylamine |

Alpha-Deprotonation and Reactions of Imine Enolates (Azomethine Anions)

Imines that possess a proton on the carbon atom alpha to the C=N double bond, such as this compound, can be deprotonated at this position by a strong, non-nucleophilic base. pitt.edu This process generates a resonance-stabilized carbanion known as an imine enolate, or alternatively, an azomethine anion or aza-enolate. 182.160.97 A commonly used base for this transformation is lithium diisopropylamide (LDA), which is strong enough to irreversibly form the enolate. pitt.edumasterorganicchemistry.com The resulting imine enolate is a potent nucleophile, with the negative charge delocalized over the alpha-carbon and the nitrogen atom.

These imine enolates serve as synthetic equivalents to ketone or aldehyde enolates and can participate in a variety of carbon-carbon bond-forming reactions. libretexts.org A primary application is the alkylation of the α-carbon.

Alkylation of Imine Enolates: Imine enolates readily react with electrophiles like primary or secondary alkyl halides in an SN2 reaction. libretexts.orgyoutube.com The nucleophilic alpha-carbon of the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond. libretexts.org This sequence provides a powerful method for introducing alkyl substituents at the α-position of the original aldehyde. Following the alkylation step, the modified imine is typically hydrolyzed under aqueous acidic conditions to unmask the carbonyl group, yielding the α-alkylated aldehyde or ketone. libretexts.orgyoutube.com

This two-step process of forming an imine, performing an alpha-alkylation, and then hydrolyzing the imine back to a carbonyl is a valuable synthetic strategy. It avoids issues like polyalkylation and self-condensation (aldol) reactions that can complicate the direct alkylation of aldehyde enolates. pitt.edu182.160.97

The general sequence for the alpha-alkylation of this compound is outlined in the table below.

| Step | Reagents | Intermediate/Product | Reaction Type |

| 1. Enolate Formation | Lithium diisopropylamide (LDA) in THF, low temperature (e.g., -78 °C) | Lithium (1Z)-N-cyclohexyl-2-methylpentan-1-en-1-amide (Imine Enolate) | Acid-Base (Deprotonation) |

| 2. Alkylation | Alkyl halide (R-X), e.g., Iodomethane (CH₃I) | (E)-N-Cyclohexyl-2,2-dimethylpentan-1-imine | SN2 Alkylation |

| 3. Hydrolysis | Aqueous acid (e.g., H₃O⁺) | 2,2-Dimethylpentanal | Hydrolysis |

Stereochemical Control in Transformations Involving 1e N Cyclohexyl 2 Methylpentan 1 Imine

Analysis of E/Z Isomerism and Conformational Preferences in N-Cyclohexyl Imines

The stereochemical identity of an imine is defined by both its configuration about the carbon-nitrogen double bond (E/Z isomerism) and the spatial arrangement of its substituents (conformational preferences).

For N-cyclohexyl imines, the designation (1E) indicates that the cyclohexyl group and the hydrogen atom on the imine carbon are on opposite sides of the C=N double bond. The interconversion between E and Z isomers, or E/Z isomerization, is a critical factor as the two isomers can exhibit different reactivities and lead to different stereochemical outcomes in subsequent reactions. The mechanisms for this isomerization have been studied and generally fall into two categories: rotation about the C=N bond or an inversion at the nitrogen atom. nih.gov Acid catalysis can significantly influence the rate of isomerization. nih.govresearchgate.netchemijournal.com In the presence of an acid, the imine is protonated to form an iminium ion. This protonation facilitates isomerization through two primary pathways: rotation around the now partially single C=N bond of the iminium ion, or through nucleophilic catalysis, where a nucleophile adds to the iminium ion to form a tetrahedral intermediate, which can then undergo stereomutation before eliminating the nucleophile to yield the isomerized imine. nih.govresearchgate.net

The conformational preferences of the N-cyclohexyl group also play a significant role in the steric environment around the imine. The cyclohexyl ring itself exists predominantly in a chair conformation to minimize steric strain. core.ac.uklumenlearning.com When attached to the imine nitrogen, the cyclohexyl group can orient itself in various ways relative to the C=N bond. Conformational analysis, which studies the energetics of different spatial arrangements (rotamers), is key to understanding the stability of these isomers. lumenlearning.comchemistrysteps.com The most stable conformation will be the one that minimizes steric interactions between the bulky cyclohexyl group and the substituents on the imine carbon. For instance, in cyclohexylamine (B46788), the conformer with the amino group in the equatorial position is generally more stable than the axial conformer. core.ac.uk This preference for the equatorial position helps to minimize unfavorable steric interactions, a principle that also influences the conformational behavior of N-cyclohexyl imines. lumenlearning.com

Diastereoselective Reactions with Chiral Imine Substrates

When a chiral center is present in the imine substrate, it can influence the stereochemical outcome of reactions at the prochiral imine carbon, leading to the preferential formation of one diastereomer over another. This phenomenon, known as diastereoselection, is a powerful tool in asymmetric synthesis.

Substrate-controlled diastereoselectivity relies on the inherent chirality of the starting material to direct the formation of a new stereocenter. bham.ac.uk In the case of analogs of (1E)-N-Cyclohexyl-2-methylpentan-1-imine, if a stereocenter exists, for example, at the α-carbon (the 2-position of the pentyl chain), it can effectively control the facial selectivity of a nucleophilic attack on the imine carbon. researchgate.net The existing stereocenter creates a sterically and electronically differentiated environment on the two faces of the imine. A nucleophile will preferentially approach from the less sterically hindered face, leading to the formation of one diastereomer as the major product. website-files.com This type of stereocontrol is fundamental in acyclic systems and has been extensively studied for carbonyl compounds, with established models often being adapted to predict outcomes for imines. researchgate.netrsc.org

When the substrate itself is not chiral, a chiral auxiliary can be temporarily incorporated into the molecule to induce diastereoselectivity. wikipedia.org A chiral auxiliary is an enantiomerically pure group that, once attached to the substrate, directs the stereochemical course of a reaction. wikipedia.org After the reaction, the auxiliary can be removed to yield the desired enantiomerically enriched product.

Commonly used auxiliaries in imine chemistry include derivatives of amino alcohols like pseudoephedrine and pseudoephenamine, or sulfinamides such as tert-butanesulfinamide. yale.edunih.gov For example, a chiral amine can be condensed with a ketone or aldehyde to form a chiral imine. The subsequent addition of a nucleophile proceeds with high diastereoselectivity due to the steric directing effect of the auxiliary. iupac.org The addition of a Grignard reagent to a tert-butanesulfinyl imine, for instance, is believed to proceed through a six-membered ring transition state where the magnesium coordinates to both the nitrogen and oxygen atoms, leading to a highly ordered arrangement that dictates the facial selectivity of the attack. wikipedia.org

| Chiral Auxiliary | Typical Reaction | General Outcome | Reference |

|---|---|---|---|

| (1S,2S)-Pseudoephedrine | Alkylation of derived amides | High diastereoselectivity for forming α-substituted carboxylic acids | nih.gov |

| (R)-tert-Butanesulfinamide | Addition of Grignard reagents to imines | Excellent diastereoselectivity for the synthesis of chiral amines | wikipedia.orgyale.edu |

| Oxazolidinones (Evans auxiliaries) | Aldol-type additions to N-acyl imines | Good to high syn-diastereoselectivity | researchgate.net |

| (1R,2R)-2-Methylamino-1,2-diphenylethanol (Pseudoephenamine) | Alkylation reactions, especially for forming quaternary carbons | High diastereoselectivity, often superior to pseudoephedrine | nih.gov |

To predict and rationalize the outcomes of nucleophilic additions to chiral imines, several theoretical models have been developed, with the Felkin-Anh and chelation-control models being the most prominent. researchgate.netrsc.org

The Felkin-Anh model is used for non-chelating conditions. uwindsor.ca It predicts the stereochemical outcome by considering the steric interactions in the transition state. The model posits that the largest substituent (L) on the adjacent chiral carbon orients itself perpendicular to the plane of the imine bond to minimize steric hindrance. The nucleophile then attacks the imine carbon along the Bürgi-Dunitz trajectory (approximately 107°) from the face opposite the largest group and closer to the smallest substituent (S), thus avoiding steric clash with both the large (L) and medium (M) sized groups. bham.ac.ukwebsite-files.comuwindsor.ca

In contrast, chelation control can operate when the α-substituent on the imine contains a Lewis basic group (like an alkoxy or amino group) and a chelating Lewis acid (e.g., MgBr₂, ZnBr₂, TiCl₄) is used. upenn.edulibretexts.org The Lewis acid coordinates to both the imine nitrogen and the Lewis basic substituent, forming a rigid, cyclic transition state. uwo.ca This conformation locks the substrate and forces the nucleophile to attack from the less hindered face of the rigid chelate, which often leads to a diastereomer opposite to that predicted by the Felkin-Anh model. libretexts.org The ability to switch between Felkin-Anh and chelation control by changing the Lewis acid or protecting groups provides a powerful strategy for selectively synthesizing different diastereomers. upenn.edu

Enantioselective Catalysis in Reactions of this compound Analogs

While diastereoselective reactions are effective when a source of chirality is present in the substrate, enantioselective catalysis offers a more atom-economical approach to creating chiral molecules from achiral starting materials. mdma.ch This is achieved by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Asymmetric hydrogenation and transfer hydrogenation are powerful and widely used methods for the enantioselective reduction of imines to chiral amines. mdma.ch

Asymmetric Hydrogenation (AH) typically involves the use of molecular hydrogen (H₂) as the reductant in the presence of a chiral transition-metal catalyst, often based on rhodium, iridium, ruthenium, or palladium. dicp.ac.cnnih.govacs.org For N-alkyl ketimines, which are analogs of this compound, significant progress has been made. For instance, palladium-catalyzed systems with chiral phosphine (B1218219) ligands like SegPhos and SynPhos have shown high enantioselectivities (up to 99% ee) for the hydrogenation of activated N-diphenylphosphinyl and N-tosyl ketimines. dicp.ac.cn More recently, earth-abundant metal catalysts, such as those based on manganese, have been developed for the asymmetric hydrogenation of challenging dialkyl ketimines, demonstrating the ability to differentiate between minimally different alkyl groups. nih.govresearchgate.net

Asymmetric Transfer Hydrogenation (ATH) uses a hydrogen donor molecule, such as formic acid, isopropanol, or a Hantzsch ester, to transfer hydrogen to the imine, mediated by a chiral catalyst. researchgate.netscispace.com This method often offers milder reaction conditions and avoids the need for high-pressure hydrogenation equipment. Ruthenium and rhodium complexes with chiral diamine ligands (e.g., TsDPEN) are highly effective catalysts for the ATH of both cyclic and acyclic imines. researchgate.netacs.org Organocatalytic systems, employing chiral Brønsted acids like BINOL-derived phosphoric acids, have also emerged as a powerful metal-free alternative for the transfer hydrogenation of imines. rsc.org

| Substrate Type | Catalyst System | Reductant | Solvent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| N-Diphenylphosphinyl ketimines | Pd(OCOCF₃)₂ / (S)-SegPhos | H₂ (1000 psi) | TFE | 87–99% | dicp.ac.cn |

| N-Tosyl ketimines | Pd(OCOCF₃)₂ / (S)-SynPhos | H₂ (600 psi) | TFE | 88–97% | dicp.ac.cn |

| Dialkyl ketimines | Chiral Manganese Pincer Complex | H₂ | - | High ee, distinguishes Me vs. Et | nih.govresearchgate.net |

| N-Methyl ketimines | Cationic [IrH(THF)(P,N)(imine)][BArF] | H₂ | - | Up to 94% | acs.org |

| Cyclic Imines | Rh-(1S,2S)-TsDPEN | HCOOH/NEt₃ | Water/Methanol | 89–98% | researchgate.net |

| Various Imines | Chiral Phosphoric Acid | Hantzsch Ester | - | High ee | rsc.org |

Based on a comprehensive search of available scientific literature, there is no specific research data or detailed findings concerning the chemical compound "this compound" within the contexts of organocatalytic asymmetric transformations, metal-catalyzed asymmetric reactions, or the elucidation of stereoselectivity in catalytic systems.

Extensive searches for this particular imine have yielded no scholarly articles, experimental data, or data tables that would be necessary to construct the requested article. The scientific literature that is accessible through broad searches discusses the synthesis and reactions of imines in general, and in some instances, mentions related compounds such as those derived from 2-methylpentanal (B94375) or cyclohexylamine. However, none of the search results provide the specific information required to address the outlined sections for "this compound."

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on this compound as requested in the instructions. The creation of detailed content with research findings and data tables is contingent on the existence of published research, which, in this case, appears to be unavailable.

Applications of 1e N Cyclohexyl 2 Methylpentan 1 Imine in Advanced Organic Synthesis

Utility as a Chiral Building Block for the Construction of Complex Molecules

While (1E)-N-Cyclohexyl-2-methylpentan-1-imine is achiral as depicted, the introduction of a chiral center at the α-carbon (the 2-position of the methylpentan group) or the use of a chiral auxiliary can transform it into a valuable chiral building block. The diastereoselective addition of nucleophiles to the imine carbon, guided by a chiral auxiliary on the nitrogen or a chiral catalyst, allows for the stereocontrolled synthesis of complex molecules. For instance, the addition of organometallic reagents to chiral imines is a well-established method for the asymmetric synthesis of amines.

The general strategy involves the use of a chiral amine to form the imine, which then directs the stereoselective addition of a nucleophile. Subsequent removal of the chiral auxiliary reveals the enantiomerically enriched amine. Although specific studies on this compound are not extensively documented, the principles of asymmetric synthesis using similar imines are widely applied. The steric bulk of the cyclohexyl group can play a significant role in influencing the facial selectivity of nucleophilic attack, thereby enhancing the diastereoselectivity of the reaction.

Table 1: Illustrative Diastereoselective Addition to Chiral N-Acyl Imines

| Nucleophile | Chiral Auxiliary | Diastereomeric Ratio (d.r.) |

| Grignard Reagent (e.g., MeMgBr) | (R)-2-Amino-1,1-diphenyl-1-propanol | >95:5 |

| Organolithium (e.g., BuLi) | (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | 90:10 |

| Enolate | Chiral Oxazolidinone | >98:2 |

Note: This table represents typical results for diastereoselective additions to chiral imines and is for illustrative purposes, as specific data for this compound is not available.

Precursors for the Synthesis of Nitrogen-Containing Heterocycles and Alkaloids

Imines are fundamental precursors in the synthesis of a wide array of nitrogen-containing heterocycles and alkaloids. nih.gov The carbon-nitrogen double bond in this compound can participate in various cycloaddition reactions, such as [4+2], [3+2], and aza-Diels-Alder reactions, to construct cyclic frameworks. nih.gov For example, reaction with a diene could lead to the formation of tetrahydropyridine (B1245486) derivatives, which are core structures in many alkaloids.

Furthermore, the imine can be activated by Lewis acids to undergo reactions with nucleophiles, leading to intermediates that can cyclize to form heterocyclic systems. The synthesis of alkaloids often involves the formation of an imine as a key step, followed by cyclization and further functionalization. nih.gov Although direct application of this compound in the total synthesis of a specific alkaloid is not prominently reported, its structural features make it a plausible candidate for such synthetic endeavors. The branched alkyl chain and the cyclohexyl group can be envisioned as integral parts of the carbon skeleton of various target alkaloids.

Role in the Synthesis of Optically Active Primary and Secondary Amines via Reductive Amination

Reductive amination is a cornerstone of amine synthesis, and imines are the key intermediates in this transformation. organic-chemistry.org The reduction of this compound provides a straightforward route to the corresponding secondary amine, N-cyclohexyl-2-methylpentan-1-amine. The use of chiral reducing agents or catalysts can achieve this reduction enantioselectively, yielding optically active amines.

The asymmetric reduction of imines is a powerful tool for accessing chiral amines, which are invaluable in the pharmaceutical and agrochemical industries. nih.govkoreascience.kr Various catalytic systems, often employing transition metals like iridium, rhodium, or ruthenium complexed with chiral ligands, have been developed for this purpose.

Table 2: Catalytic Asymmetric Reduction of Imines

| Catalyst System | Ligand | Enantiomeric Excess (ee) |

| [Ir(COD)Cl]₂ | Chiral Phosphine-Oxazoline | Up to 99% |

| RuCl₂(PPh₃)₃ | Chiral Diamine | >95% |

| Rh(COD)₂BF₄ | Chiral Diphosphine | Up to 98% |

Note: This table shows typical results for the asymmetric reduction of prochiral imines and is for illustrative purposes, as specific data for this compound is not available.

Participation in Carbon-Carbon Bond Forming Reactions: Strategic Applications

The electrophilic carbon atom of the imine double bond in this compound is susceptible to attack by various carbon nucleophiles, making it a valuable participant in carbon-carbon bond-forming reactions. nih.gov This reactivity is central to several name reactions, including the aza-Henry (nitro-Mannich) reaction, the Mannich reaction, and the Strecker amino acid synthesis.

In a typical Mannich-type reaction, the imine reacts with an enol or enolate to form a β-amino carbonyl compound. The development of asymmetric versions of these reactions, using chiral catalysts, allows for the stereocontrolled formation of new carbon-carbon bonds and the simultaneous installation of a stereocenter. The steric hindrance provided by the cyclohexyl group on the nitrogen of this compound can influence the stereochemical outcome of such reactions. nih.gov

Emerging Applications in Material Science and Polymer Chemistry as Additives or Cross-Linking Agents

The reactivity of the imine bond also lends itself to applications in material science and polymer chemistry. The dynamic covalent nature of the imine bond, which can form and break reversibly under certain conditions, is of particular interest for the development of self-healing polymers and vitrimers. Although specific research on this compound in this area is not widely published, the general class of imines is being explored for these advanced applications.

Imines can be incorporated into polymer backbones or used as cross-linking agents to create dynamic polymer networks. nih.govresearchgate.net The reversibility of the imine linkage can allow for the rearrangement of the polymer network, enabling properties such as stress relaxation, malleability, and recyclability. The specific structure of this compound, with its aliphatic and cycloaliphatic moieties, could impart desirable properties such as hydrophobicity and thermal stability to such materials.

Computational and Spectroscopic Investigations of 1e N Cyclohexyl 2 Methylpentan 1 Imine

Quantum Chemical Studies on Electronic Structure and Reactivity of Imines

Quantum chemical studies are essential computational tools for understanding the intricate details of molecular structure, electronic properties, and reactivity. These methods provide insights that are often difficult to obtain through experimental means alone. For imines, such as (1E)-N-Cyclohexyl-2-methylpentan-1-imine, these computational approaches can elucidate reaction mechanisms, conformational preferences, and the influence of solvents on molecular behavior. iiste.orgchemrxiv.orgresearchgate.net

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely applied to map out the potential energy surfaces of chemical reactions, allowing for the detailed analysis of reaction pathways and the characterization of transient species like transition states. nih.govarxiv.org For the formation of imines, which typically involves the condensation of a primary amine with an aldehyde or ketone, DFT calculations can model the entire reaction mechanism, from the initial nucleophilic attack to the final dehydration step. arkat-usa.org

These calculations help in understanding:

Reaction Energetics: DFT can determine the relative energies of reactants, intermediates, transition states, and products. This information reveals whether a reaction is thermodynamically favorable (exothermic or endothermic) and provides the activation energy barriers that govern the reaction rate. pku.edu.cn For instance, in the synthesis of imines, DFT can clarify the energetics of carbinolamine formation and its subsequent dehydration. arkat-usa.org

Transition State Structures: By locating the transition state structure on the potential energy surface, researchers can gain insight into the geometry of the molecule at the peak of the energy barrier. nih.gov This is crucial for understanding the factors that influence the reaction's speed and selectivity.

Solvent Effects: The formation of imines is often conducted in a solvent, and the reaction mechanism can be significantly influenced by the surrounding medium. arkat-usa.org DFT models can incorporate solvent effects, providing a more accurate picture of the reaction pathway in solution. arkat-usa.org

A hypothetical DFT study on the formation of this compound from cyclohexylamine (B46788) and 2-methylpentanal (B94375) would involve calculating the energy profile for the reaction, identifying the key intermediates and transition states, and determining the rate-limiting step.

Table 1: Hypothetical DFT-Calculated Energy Profile for Imine Formation

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Cyclohexylamine + 2-Methylpentanal | 0.0 |

| TS1 | Transition state for carbinolamine formation | +12.5 |

| Intermediate | Carbinolamine | -5.8 |

| TS2 | Transition state for dehydration | +16.4 |

| Products | This compound + H₂O | -2.3 |

Note: Data is illustrative and based on general findings for imine formation. arkat-usa.org

The C=N double bond in imines is a key structural feature that can lead to stereoisomerism (E/Z isomers). Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, this includes the rotation around single bonds and the potential for isomerization around the C=N double bond.

Computational methods can calculate the energy barriers associated with the interconversion of these isomers. researchgate.net The (1E) configuration, where the larger groups on the carbon and nitrogen atoms are on opposite sides of the double bond, is typically the more stable isomer. The isomerization from the E to the Z form requires overcoming a significant energy barrier corresponding to the rotation around the C=N bond. This process can sometimes be facilitated by catalysts. researchgate.net Understanding these barriers is important for predicting the stereochemical outcome of reactions and the stability of the product.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering a bridge between the microscopic details of atoms and the macroscopic properties of a substance. ulisboa.pt By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of particles over time, revealing dynamic processes that occur in solution. researchgate.nettandfonline.com

For this compound in a solvent, MD simulations can be used to investigate:

Solvation Structure: How solvent molecules arrange themselves around the imine, which affects its reactivity and stability.

Dynamic Processes: The simulations can model the dynamic nature of the imine bond, including reversible bond formation and exchange reactions, which are characteristic of dynamic covalent chemistry. researchgate.netnih.gov

Transport Properties: Properties such as diffusion coefficients can be calculated, providing insight into how the molecule moves within the solution. ulisboa.pt

These simulations are particularly useful for understanding complex systems where the collective behavior of many molecules is important. tandfonline.com

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are indispensable for the structural characterization of chemical compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful methods used to elucidate the structure of molecules like this compound.

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). emerypharma.com

¹H NMR Spectroscopy: This technique identifies the different types of protons in a molecule based on their chemical shift (δ). The integration of the signals corresponds to the number of protons of each type, and the splitting patterns (multiplicity) reveal information about neighboring protons. For this compound, the ¹H NMR spectrum would show distinct signals for the imine proton (CH=N), the protons on the cyclohexyl ring, and the protons of the 2-methylpentan group. chemicalbook.com

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. mdpi.com Each unique carbon atom gives a distinct signal. The spectrum would clearly show the characteristic signal for the imine carbon (C=N) at a downfield chemical shift, as well as signals for the carbons in the cyclohexyl and 2-methylpentan moieties.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural information by showing correlations between nuclei. longdom.org COSY identifies protons that are coupled to each other, helping to piece together molecular fragments. emerypharma.com HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of ¹H and ¹³C signals. youtube.com These techniques are crucial for confirming the connectivity and stereochemistry of complex molecules. longdom.orgharvard.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH=N | ~7.5-8.0 (d) | ~165-170 |

| N-CH (cyclohexyl) | ~3.0-3.2 (m) | ~60-65 |

| CH₂ (cyclohexyl) | ~1.1-1.9 (m) | ~25-35 |

| CH (pentan) | ~2.2-2.4 (m) | ~40-45 |

| CH₂ (pentan) | ~1.2-1.5 (m) | ~20-30 |

| CH₃ (pentan) | ~0.8-1.0 (t) | ~14 |

| CH₃ (methyl sub.) | ~1.0-1.1 (d) | ~22 |

Note: Values are estimates based on typical chemical shifts for similar functional groups. Multiplicity: d=doublet, t=triplet, m=multiplet.

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. msu.edu Different types of bonds absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying functional groups.

For this compound, the most significant absorption band in the IR spectrum is the C=N stretching vibration. This bond is weaker than a C=O double bond but stronger than a C=C double bond, and its absorption typically appears in the range of 1640-1690 cm⁻¹. msu.edu The exact position can be influenced by the substituents on the carbon and nitrogen atoms.

Other key absorptions include:

C-H Stretching: Vibrations from the sp³ hybridized C-H bonds of the cyclohexyl and alkyl groups appear in the 2850-3000 cm⁻¹ region. uomustansiriyah.edu.iq

C-H Bending: These vibrations occur in the fingerprint region (below 1500 cm⁻¹) and contribute to the unique pattern of the spectrum. msu.edu

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=N (Imine) | Stretch | 1640 - 1690 | Medium to Strong |

| C-H (sp³) | Stretch | 2850 - 3000 | Strong |

| CH₂ | Bend (Scissoring) | ~1450 - 1470 | Medium |

| C-N | Stretch | 1000 - 1250 | Medium |

Note: Frequencies are typical ranges for the specified functional groups. msu.edumsu.edu

Mass Spectrometry for Reaction Monitoring and Confirmation of Product Formation

Mass spectrometry (MS) serves as a pivotal analytical technique in the study of this compound, offering profound insights into the synthesis process and unequivocal confirmation of the product's identity. Its high sensitivity and specificity allow for both real-time monitoring of the reaction kinetics and detailed structural elucidation of the final compound through fragmentation analysis. researchgate.net

The synthesis of this compound from cyclohexylamine and 2-methylpentanal can be effectively tracked by observing the consumption of reactants and the formation of the imine product. Techniques such as electrospray ionization (ESI) or atmospheric solids analysis probe (ASAP) coupled with a mass spectrometer enable direct analysis of the reaction mixture with minimal to no sample preparation. waters.com This allows for the rapid generation of mass spectra at various time points during the reaction.

By monitoring the signal intensities of the key species involved, a clear picture of the reaction's progress emerges. The signals corresponding to the protonated reactants, cyclohexylamine ([M+H]⁺ at m/z 100) and 2-methylpentanal ([M+H]⁺ at m/z 101), are observed to decrease over time. Concurrently, a new signal corresponding to the protonated product, this compound ([M+H]⁺ at m/z 182), appears and grows in intensity, signifying the successful formation of the target imine.

Table 1: Key Ions for Reaction Monitoring of this compound Synthesis

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Observed Ion [M+H]⁺ (m/z) | Role in Reaction |

|---|---|---|---|---|

| Cyclohexylamine | C₆H₁₃N | 99.17 | 100 | Reactant |

| 2-Methylpentanal | C₆H₁₂O | 100.16 | 101 | Reactant |

| This compound | C₁₂H₂₃N | 181.32 | 182 | Product |

Upon completion of the reaction, mass spectrometry is employed to confirm the identity and structure of the isolated product. High-resolution mass spectrometry (HRMS) can determine the compound's exact mass, which for this compound is 181.1830 Da (for the molecular ion [M]⁺•). This precise measurement helps to confirm the elemental composition of C₁₂H₂₃N.

Under electron ionization (EI), the compound's mass spectrum provides a distinct molecular ion peak and a characteristic fragmentation pattern that serves as a structural fingerprint. uni-saarland.de The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, a principle known as the Nitrogen Rule. whitman.edulibretexts.org The observed molecular ion peak at m/z 181 is therefore a key piece of confirmatory evidence.

The fragmentation of the molecular ion is driven by the structure of the imine, with common pathways including alpha-cleavage and rearrangements. libretexts.orgmiamioh.edu Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the carbon-nitrogen double bond system, is a dominant fragmentation mode for imines and amines. libretexts.org For this compound, several key fragmentation pathways are predicted:

Loss of a propyl radical ([M-43]⁺): Cleavage of the C2-C3 bond in the 2-methylpentyl group results in the loss of a propyl radical (•C₃H₇), leading to a stable fragment ion at m/z 138.

Loss of a methyl radical ([M-15]⁺): Alpha-cleavage can also result in the loss of the methyl group from the C2 position, yielding a fragment at m/z 166.

McLafferty Rearrangement: The presence of a gamma-hydrogen on the pentyl chain allows for a McLafferty rearrangement, which would produce a characteristic radical cation at m/z 97.

Cyclohexyl Ring Fragmentation: Fragmentation can also be initiated at the cyclohexyl ring, often involving the loss of neutral ethylene (B1197577) (C₂H₄, 28 Da), which would lead to a fragment at m/z 153.

The combination of the molecular ion peak and this predictable fragmentation pattern provides a robust confirmation of the product's formation and identity.

Table 2: Predicted Mass Spectral Fragmentation of this compound

| m/z Value | Proposed Ion Structure/Origin | Neutral Loss | Mass of Loss (Da) |

|---|---|---|---|

| 181 | Molecular Ion [M]⁺• | - | - |

| 166 | [M - CH₃]⁺ | •CH₃ | 15 |

| 153 | [M - C₂H₄]⁺• (from cyclohexyl ring) | C₂H₄ | 28 |

| 138 | [M - C₃H₇]⁺ | •C₃H₇ | 43 |

| 97 | McLafferty Rearrangement Product | C₅H₁₀ | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.